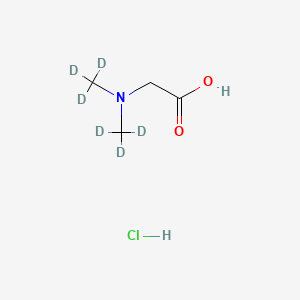

N,N-Dimethyl-d6-glycine hydrochloride

Description

BenchChem offers high-quality N,N-Dimethyl-d6-glycine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Dimethyl-d6-glycine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c1-5(2)3-4(6)7;/h3H2,1-2H3,(H,6,7);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKASAVXZZLJTNX-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC(=O)O)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745724 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347840-03-3 | |

| Record name | N,N-Bis[(~2~H_3_)methyl]glycine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 347840-03-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N,N-Dimethyl-d6-glycine hydrochloride CAS number 347840-03-3

An In-Depth Technical Guide to N,N-Dimethyl-d6-glycine Hydrochloride for Advanced Bioanalytical Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and methodology of N,N-Dimethyl-d6-glycine hydrochloride (CAS: 347840-03-3). We will delve into its fundamental properties, its critical role as an internal standard in mass spectrometry, and provide a field-proven protocol for its use in quantitative bioanalysis.

Foundational Understanding: The Significance of Stable Isotope Labeling

N,N-Dimethyl-d6-glycine hydrochloride is the deuterium-labeled form of N,N-Dimethylglycine (DMG) hydrochloride.[1][2] The six hydrogen atoms on the two methyl groups are replaced with deuterium, a stable (non-radioactive) heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight (a mass shift of +6).

This seemingly subtle modification is the cornerstone of its utility in modern analytical chemistry, particularly in quantitative mass spectrometry.[1][3] The rising demand for high-purity, reliable stable isotope-labeled compounds in pharmaceutical research, especially for drug metabolism and pharmacokinetic (DMPK) studies, drives the market for molecules like N,N-Dimethyl-d6-glycine hydrochloride.[4]

Physicochemical Properties at a Glance

A thorough understanding of a compound's properties is critical for its effective application. The key identifiers and characteristics of N,N-Dimethyl-d6-glycine hydrochloride are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-[bis(trideuteriomethyl)amino]acetic acid;hydrochloride | [5][6] |

| Synonyms | Dimethylglycine-d6 HCl, DMG-d6 HCl, N-Methylsarcosine-d6 HCl | [1][7] |

| CAS Number | 347840-03-3 | [5][7] |

| Unlabeled CAS No. | 2491-06-7 | [6][7] |

| Molecular Formula | (CD₃)₂NCH₂COOH·HCl | [7] |

| Molecular Weight | 145.62 g/mol | [5][7] |

| Isotopic Purity | Typically ≥99 atom % D | [7] |

| Form | Solid / Powder | |

| Storage | Room temperature, under inert atmosphere | [2][7] |

| Stability | Stable under recommended storage conditions | [7] |

The Core Application: A Self-Validating Internal Standard for Mass Spectrometry

The gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the stable isotope dilution method. N,N-Dimethyl-d6-glycine hydrochloride is a prime example of an ideal internal standard (IS) for its unlabeled analogue, DMG, or other structurally similar analytes.

The Causality Behind its Efficacy

The fundamental principle is that a good internal standard should behave as identically as possible to the analyte of interest throughout the entire analytical process—from sample extraction to final detection.

-

Co-elution in Chromatography: Being chemically identical, the deuterated standard co-elutes with the native analyte during liquid chromatography. This ensures that both compounds experience the same chromatographic conditions and, crucially, the same matrix effects at the point of entry into the mass spectrometer.

-

Correction for Sample Loss: Any physical loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the IS, these variations are normalized.

-

Compensation for Ionization Variability: The most significant challenge in ESI-MS is ion suppression or enhancement, where co-eluting matrix components interfere with the analyte's ionization efficiency. Because the stable isotope-labeled IS has virtually identical ionization properties to the analyte, it experiences the same degree of suppression or enhancement. The analyte/IS ratio remains constant, thereby providing an accurate and precise measurement irrespective of matrix effects. This creates a self-validating system that ensures the trustworthiness of the quantitative data.

Field-Proven Experimental Protocol: Quantification of Glycine in Human Plasma

This section provides a detailed workflow for the quantification of an amino acid (glycine is used here as a representative analyte) in a complex biological matrix like human plasma, employing N,N-Dimethyl-d6-glycine hydrochloride as the internal standard. While the IS is a labeled version of DMG, its structural similarity and physicochemical properties make it a suitable IS for other small, polar amino acids in specific validated methods, especially where a labeled version of the exact analyte is unavailable or prohibitively expensive.

Workflow Visualization

Caption: Bioanalytical workflow for amino acid quantification.

Step-by-Step Methodology

1. Preparation of Stock Solutions:

-

Internal Standard (IS) Stock: Accurately weigh ~1 mg of N,N-Dimethyl-d6-glycine hydrochloride and dissolve in a known volume (e.g., 1 mL) of 50:50 methanol:water to create a 1 mg/mL stock solution.

-

Analyte Stock: Prepare a corresponding 1 mg/mL stock solution of the unlabeled analyte (e.g., Glycine).

-

Working Solutions: Serially dilute the stock solutions to create working solutions for spiking. A typical IS working concentration might be 100 ng/mL.

2. Preparation of Calibration Standards and Quality Controls (QCs):

-

Perform serial dilutions of the analyte working solution into a blank, pooled human plasma to create a calibration curve with 7-9 non-zero concentration points.

-

Prepare QCs at a minimum of three concentration levels (low, medium, high) in the same blank plasma.

3. Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of each standard, QC, or unknown plasma sample into a 1.5 mL microcentrifuge tube.[8]

-

Add 10 µL of the IS working solution to every tube except the blank.

-

Add 400 µL of ice-cold methanol (or a 30% sulfosalicylic acid solution) to precipitate proteins.[8]

-

Vortex vigorously for 30 seconds.

-

Incubate at 4°C for 30 minutes, then centrifuge at 12,000 rpm for 5 minutes.[8]

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

- Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is ideal for retaining and separating polar compounds like amino acids.[9]

- Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 90% B) and ramp down to elute the polar analytes.

- Flow Rate: 0.3 - 0.5 mL/min.

- Injection Volume: 2 - 15 µL.[9][10]

-

Tandem Mass Spectrometry:

- Ionization: Electrospray Ionization, Positive Mode (ESI+).[9][10]

- Detection: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly selective process minimizes background noise.

- Example MRM Transitions:

-

Glycine: Precursor m/z 76 -> Product m/z 30

-

N,N-Dimethyl-d6-glycine: Precursor m/z 110 -> Product m/z 64 (Note: These are theoretical values and must be optimized experimentally).

5. Data Processing and Quantification:

-

Integrate the chromatographic peak areas for both the analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area) for each standard.

-

Plot the Peak Area Ratio against the nominal concentration of the standards and apply a linear regression (typically with 1/x² weighting) to generate the calibration curve.

-

Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples from their measured Peak Area Ratios.

Broader Scientific Applications

While its primary use is as an internal standard, N,N-Dimethyl-d6-glycine hydrochloride also finds application in other research areas:

-

Metabolic Tracers: It can be used as a tracer to study the metabolic fate of N,N-Dimethylglycine in biological systems.[1]

-

Peptide Synthesis and Protein Labeling: Stable isotope-labeled amino acids are used in peptide synthesis to create standards for proteomics research.[4]

-

Nutrient and Biomarker Research: The unlabeled form, DMG, is investigated as a nutrient supplement and antioxidant.[1][2] The deuterated form is essential for accurately quantifying its levels in biological fluids during such studies.

Conclusion

N,N-Dimethyl-d6-glycine hydrochloride (CAS 347840-03-3) is more than just a chemical reagent; it is an enabling tool for generating high-fidelity, trustworthy data in complex bioanalytical studies. Its role as a stable isotope-labeled internal standard is fundamental to the principles of modern quantitative mass spectrometry, allowing researchers to correct for experimental variability and overcome the challenges of matrix effects. The robust methodologies it supports are critical to advancing pharmaceutical development, clinical diagnostics, and metabolic research.

References

-

PubMed. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Retrieved from [Link]

- Culea, M., Horj, E., Iordache, A., & Cozar, O. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Asian Journal of Chemistry, 23(10), 4279-4281.

-

Credence Research. (n.d.). N N-Dimethyl-D6-Glycine Hydrochloride Market Size and Share 2032. Retrieved from [Link]

-

ResearchGate. (2015). Determination of glycine in biofluid by hydrophilic interaction chromatography coupled with tandem mass spectrometry and its application to the quantification of glycine released by embryonal carcinoma stem cells. Retrieved from [Link]_

- Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

-

Alsachim. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Retrieved from [Link]

-

ResearchGate. (2011). Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer. Retrieved from [Link]

-

Eurisotop. (n.d.). MS/MS Standards. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N N-Dimethyl-D6-Glycine Hydrochloride Market Size and Share 2032 [credenceresearch.com]

- 5. N,N-Dimethyl-d6-glycine Hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.at]

- 6. N,N-Dimethyl-d6-glycine Hydrochloride | LGC Standards [lgcstandards.com]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Isotopic Purity in Quantitative Analysis

An In-Depth Technical Guide to the Isotopic Purity of N,N-Dimethyl-d6-glycine Hydrochloride

Prepared by: Gemini, Senior Application Scientist

N,N-Dimethyl-d6-glycine hydrochloride, the deuterated analogue of DMG, is an essential tool in modern bioanalysis. Its primary application is as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS) assays, particularly in clinical chemistry, pharmacokinetics, and metabolomics.[1] When used as an internal standard, the SIL-IS is added to a biological sample at a known concentration. Because it is chemically identical to the endogenous analyte (the "light" compound), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] The mass difference allows the instrument to distinguish between the analyte and the standard, enabling precise and accurate quantification by correcting for variations in sample preparation and instrument response.[2][3]

The efficacy of this technique hinges on the isotopic purity of the standard. High isotopic purity ensures a clean signal, minimizes interference with the analyte's signal, and provides a reliable reference for quantification.[2] Commercially available N,N-Dimethyl-d6-glycine hydrochloride typically specifies an isotopic purity of 99 atom % D, meaning the vast majority of molecules contain all six deuterium atoms.[2][4] This guide provides a comprehensive overview of the synthesis, analytical characterization, and quality control considerations for ensuring the isotopic integrity of this critical reagent.

Synthesis and Isotopic Labeling: Building the d6-Molecule

The synthesis of N,N-Dimethyl-d6-glycine hydrochloride is achieved by adapting a classic organic reaction, the Eschweiler-Clarke methylation, using deuterated reagents.[5][6][7] This reaction provides a direct and high-yield pathway for the exhaustive methylation of a primary amine.

Causality of Reagent Choice: The goal is to specifically introduce six deuterium atoms onto the two methyl groups attached to the nitrogen atom. The Eschweiler-Clarke reaction forms these C-N bonds using formaldehyde as the carbon source and formic acid as the reductant.[8] Therefore, to create the (CD₃)₂N- moiety, it is imperative to use deuterated versions of both reagents.

-

Deuterated Formaldehyde (CD₂O): Serves as the source of the deuterated methyl carbons.

-

Deuterated Formic Acid (DCOOD): Serves as the source of the deuterated hydride (D⁻) for the reductive step.

The overall reaction starting from glycine is as follows:

H₂NCH₂COOH + 2 CD₂O + 2 DCOOD → (CD₃)₂NCH₂COOH + 2 CO₂ + 2 D₂O

Following the reaction, treatment with hydrochloric acid yields the desired N,N-Dimethyl-d6-glycine hydrochloride salt, which enhances the compound's stability and solubility in aqueous solutions.[9] The high isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated starting materials.[5][10]

Analytical Methodologies for Isotopic Purity Determination

A dual-pronged analytical approach using both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required for the comprehensive characterization of isotopic purity.[11] MS provides the distribution of isotopologues, while NMR confirms the location of the deuterium labels and offers a highly accurate measure of overall enrichment.[4][11]

Mass Spectrometry: Quantifying the Isotopologue Distribution

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the primary technique for determining the relative abundance of each isotopic species (d0 through d6).[1][11]

-

Sample Preparation:

-

Prepare a stock solution of N,N-Dimethyl-d6-glycine hydrochloride in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a working concentration of ~1 µg/mL using the initial mobile phase composition.

-

-

Chromatographic Separation (Recommended):

-

Rationale: While direct infusion is possible, LC separation is recommended to resolve the analyte from any potential chemical impurities that could interfere with the mass spectrum.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A shallow gradient appropriate to elute the polar compound, or isocratic elution.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Rationale: The tertiary amine and carboxylic acid groups make the molecule readily protonated in the positive ion mode, leading to a strong [M+H]⁺ signal.

-

Scan Mode: Full scan from m/z 100-200.

-

Resolution: Set to a high value (e.g., >60,000 FWHM) to clearly resolve the isotopic peaks of the molecular ion cluster.

-

Rationale: High resolution is critical to separate the desired isotopic peaks from potential isobaric interferences and to accurately measure their masses.

-

-

Data Analysis:

-

Extract the mass spectrum across the eluting chromatographic peak.

-

Identify the monoisotopic peak for each isotopologue:

-

d0 (unlabeled): [C₄H₉NO₂ + H]⁺

-

d1: [C₄H₈DNO₂ + H]⁺

-

...

-

d6: [C₄D₆H₃NO₂ + H]⁺

-

-

Integrate the peak area for each isotopologue.

-

Calculate the percentage of each species relative to the total integrated area of all species. The isotopic purity is reported as the percentage of the d6 species.

-

NMR Spectroscopy: Confirming Label Location and Overall Enrichment

NMR spectroscopy provides orthogonal information to MS. It confirms that the deuterium atoms are in the correct positions (the N,N-dimethyl groups) and offers a highly precise method for calculating the overall isotopic enrichment by quantifying the residual, non-deuterated sites.[12][13]

-

Sample Preparation:

-

Accurately weigh a known amount of N,N-Dimethyl-d6-glycine hydrochloride and a suitable internal standard (e.g., maleic acid, 1,4-dioxane) into an NMR tube.

-

Rationale: An internal standard with a known concentration and a resonance in a clear region of the spectrum is essential for quantitative analysis (qNMR).

-

Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d6).[14]

-

-

NMR Data Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard quantitative ¹H NMR experiment.

-

Key Parameters:

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being quantified. This is critical for ensuring full relaxation and accurate integration. A typical value is 30-60 seconds.

-

Pulse Angle: 90° flip angle.

-

Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 64-256 scans).

-

-

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate the peak area of the internal standard.

-

Integrate the residual proton signal for the N,N-dimethyl group. In the unlabeled compound, this appears as a singlet around 2.9 ppm. In the d6-compound, a very small residual singlet will be present at the same chemical shift.

-

Integrate the non-deuterated methylene (-CH₂-) proton signal (a singlet around 3.7 ppm). This signal should integrate to 2 protons.

-

Calculate the amount of residual N-CH₃ protons relative to the known amount of the internal standard or the internal methylene protons. This value is used to determine the atom % D enrichment. For example, if the residual N-methyl signal integrates to 0.06 protons relative to the 2-proton methylene signal, it indicates a high level of deuteration.

-

Data Interpretation and Reporting

The final assessment of isotopic purity should combine results from both MS and NMR.

Quantitative Data Summary

A Certificate of Analysis for a high-purity batch of N,N-Dimethyl-d6-glycine hydrochloride should present data similar to the following:

| Isotopologue | Description | Relative Abundance (%) by MS |

| d0 | Unlabeled | < 0.1 |

| d1 | 1 Deuterium | < 0.1 |

| d2 | 2 Deuterium | < 0.1 |

| d3 | 3 Deuterium | < 0.5 |

| d4 | 4 Deuterium | < 1.0 |

| d5 | 5 Deuterium | ~2.0 - 4.0 |

| d6 | 6 Deuterium (Desired) | > 95.0 |

Isotopic Enrichment by ¹H NMR: > 99 atom % D

Note: This data is representative. The presence of a small d5 peak is common and results from the use of starting materials that are not 100.0% isotopically pure.

Visualized Workflows and Logical Relationships

Visual diagrams help clarify the complex workflows involved in assessing isotopic purity.

Overall Workflow for Isotopic Purity Verification

Caption: Workflow for synthesis and verification of isotopic purity.

Troubleshooting Isotopic Impurities

Caption: Decision tree for troubleshooting out-of-spec isotopic purity results.

Case Study: Troubleshooting Isotopic Impurities

Scenario: A new batch of N,N-Dimethyl-d6-glycine hydrochloride is synthesized. The target isotopic purity for the d6 isotopologue is >95%. However, the initial LC-MS analysis reveals a d6 abundance of only 92%, with a significant d5 peak at 6% and a d4 peak at 1.5%.

Troubleshooting Logic (following the diagram above):

-

Initial Finding: The batch fails the purity specification.

-

MS Data Review: The primary impurities are lower isotopologues (d5, d4), not the unlabeled (d0) compound. This strongly suggests an issue with the synthesis itself rather than contamination.

-

Potential Root Cause: The presence of d5 and d4 indicates that the deuteration reaction was incomplete. This could be due to several factors:

-

Insufficient Reagents: The stoichiometry of deuterated formaldehyde or formic acid may have been too low.

-

Sub-optimal Reaction Conditions: The reaction time may have been too short or the temperature too low to drive the reaction to completion.

-

Impure Starting Materials: The deuterated formaldehyde or formic acid may have had a lower-than-specified isotopic enrichment, introducing protons into the reaction from the start.

-

-

Corrective Action: The synthesis should be repeated. First, the isotopic purity of the deuterated reagents should be confirmed. If the reagents are acceptable, the reaction conditions should be modified, for instance, by increasing the reaction time by 20% or using a slight excess (1.1 equivalents) of the deuterated reagents to ensure complete methylation.

A secondary concern is H/D back-exchange , where deuterium atoms are swapped for protons from the environment.[15][16] This is especially a risk for labile protons but can also occur at C-H bonds under certain conditions. To mitigate this, it is crucial to avoid protic solvents (like water or methanol) during the reaction workup and to store the final product in a cool, dry environment, preferably under an inert atmosphere.[2]

Conclusion

The verification of isotopic purity for N,N-Dimethyl-d6-glycine hydrochloride is a multi-faceted process that is fundamental to its function as a reliable internal standard. A robust quality control program must integrate high-resolution mass spectrometry to define the isotopologue distribution with quantitative NMR to confirm label position and overall enrichment. By understanding the synthetic pathway and potential sources of isotopic impurities, researchers and manufacturers can ensure the production and use of high-quality reagents, thereby enhancing the accuracy and reproducibility of quantitative bioanalytical methods.

References

-

Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, September 29). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

Strömbom, J., & Lundgren, K. (1990). Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine. Journal of labelled compounds & radiopharmaceuticals, 28(8), 905–913. Retrieved from [Link]

-

Wikipedia. (2023). Hydrogen–deuterium exchange. Retrieved from [Link]

-

van der Meij, J. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). N,N-Dimethyl-d6-glycine HCl | CAS 347840-03-3. Retrieved from [Link]

-

MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. Retrieved from [Link]

-

Zhang, Z., & Smith, D. L. (2011). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. Analytical chemistry, 83(9), 3293–3296. Retrieved from [Link]

-

Phinney, K. W. (2013). Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis. Methods in molecular biology (Clifton, N.J.), 1000, 131–139. Retrieved from [Link]

-

Jasińska, M., & Rypniewski, W. (2020). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules (Basel, Switzerland), 25(24), 5994. Retrieved from [Link]

-

Wang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Magnetic resonance letters, 2(3), 133–141. Retrieved from [Link]

-

ResearchGate. (2019). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy? Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: PART VI. FORMALDEHYDE-d2 AND FORMALDEHYDE-d. Retrieved from [Link]

-

Advanced Chemistry Development. (2023). Exchangeable Protons in NMR—Friend or Foe? Retrieved from [Link]

-

ResearchGate. (n.d.). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]

-

ResearchGate. (2011). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. Retrieved from [Link]

-

Let's learn chemistry. (2023, October 13). Eschweiler-Clarke reaction. YouTube. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2025). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

-

Welton, C., et al. (2023). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Beilstein-Institut. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 21, 564–595. Retrieved from [Link]

- Google Patents. (1990). US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG).

-

Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Specific deuteromethylation by the Eschweiler-Clarke reaction. Synthesis of differently labelled variants of trimethylamine and their use for the preparation of labelled choline and acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. grokipedia.com [grokipedia.com]

- 8. youtube.com [youtube.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 16. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]

A Comprehensive Technical Guide to N,N-Dimethyl-d6-glycine Hydrochloride: Properties, Synthesis, and Application as a Gold Standard in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N,N-Dimethyl-d6-glycine hydrochloride, a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalysis. We will delve into its fundamental properties, synthesis, and the rationale behind its application, offering field-proven insights and detailed protocols for its use.

Introduction: The Need for Precision in Bioanalysis

In the realms of pharmaceutical research and clinical diagnostics, the precise measurement of endogenous molecules and drug compounds in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, matrix effects, and variations in instrument response. To mitigate these challenges, the use of stable isotope-labeled internal standards is a widely adopted and highly effective strategy. N,N-Dimethyl-d6-glycine hydrochloride, a deuterated analog of the naturally occurring N,N-Dimethylglycine, serves as an exemplary internal standard, ensuring the reliability and reproducibility of quantitative data.

Nomenclature and Chemical Identity: A Multiplicity of Synonyms

N,N-Dimethyl-d6-glycine hydrochloride is known by several synonyms in scientific literature and commercial catalogs. A clear understanding of this nomenclature is essential for researchers sourcing this compound and interpreting analytical data.

| Primary Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight |

| N,N-Dimethyl-d6-glycine hydrochloride | Dimethylglycine-d6 hydrochloride, DMG-d6 hydrochloride, N-Methylsarcosine-d6 hydrochloride | 347840-03-3 | C4H4D6ClNO2 | 145.62 g/mol |

| Non-deuterated form: | ||||

| N,N-Dimethylglycine hydrochloride | Dimethylglycine hydrochloride, DMG hydrochloride, N,N-Dimethylaminoacetic acid hydrochloride | 2491-06-7 | C4H10ClNO2 | 139.58 g/mol |

The "d6" designation indicates the presence of six deuterium atoms, which replace six hydrogen atoms on the two methyl groups attached to the nitrogen atom. This seemingly minor isotopic substitution is the key to its utility as an internal standard.

Physicochemical Properties and Rationale for Use

N,N-Dimethyl-d6-glycine hydrochloride is a white to off-white solid that is soluble in water. Its key properties are summarized below:

| Property | Value | Significance |

| Isotopic Purity | Typically ≥98 atom % D | High isotopic purity is crucial to prevent signal overlap with the non-deuterated analyte. |

| Mass Shift | M+6 | The six deuterium atoms provide a distinct mass difference from the endogenous analyte, allowing for clear differentiation in the mass spectrometer. |

| Chemical Equivalence | Chemically identical to N,N-Dimethylglycine | This ensures that the internal standard co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects. |

The fundamental principle behind using a deuterated internal standard is that it behaves almost identically to its non-deuterated counterpart throughout the analytical process. It is added to the sample at a known concentration at the earliest stage of sample preparation. Any loss of the analyte during extraction, or any suppression or enhancement of the signal during ionization, will be mirrored by the deuterated internal standard. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Synthesis of N,N-Dimethyl-d6-glycine Hydrochloride: A Look into the Isotopic Labeling

The synthesis of N,N-Dimethyl-d6-glycine hydrochloride typically involves a variation of the Eschweiler-Clarke reaction, a well-established method for the methylation of amines. To introduce the six deuterium atoms, deuterated sources of the methyl groups are required.

Conceptual Synthesis Pathway

The synthesis starts with glycine and utilizes deuterated formaldehyde (CD2O) and deuterated formic acid (DCOOD) as the sources of the deuterated methyl groups.

Caption: Conceptual synthesis of N,N-Dimethyl-d6-glycine hydrochloride.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Materials:

-

Glycine

-

Deuterated formaldehyde (CD2O), 20 wt. % solution in D2O

-

Deuterated formic acid (DCOOD), 98 atom % D

-

Hydrochloric acid (HCl), concentrated

-

Anhydrous diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve glycine (1 equivalent) in a minimal amount of deionized water.

-

Addition of Reagents: To the stirred solution, add deuterated formic acid (approximately 5 equivalents) followed by the slow addition of the deuterated formaldehyde solution (approximately 2.5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess formic acid and water.

-

Acidification: Dissolve the resulting residue in a minimal amount of deionized water and cool in an ice bath. Slowly add concentrated hydrochloric acid until the solution is acidic (pH ~1-2).

-

Crystallization and Isolation: Induce crystallization by adding anhydrous diethyl ether and storing at 4°C overnight. Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the crystals with cold anhydrous diethyl ether and dry under vacuum to yield N,N-Dimethyl-d6-glycine hydrochloride.

-

Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry to verify the molecular weight and isotopic enrichment.

Application in Quantitative LC-MS/MS: A Step-by-Step Workflow

N,N-Dimethyl-d6-glycine hydrochloride is an ideal internal standard for the quantification of endogenous N,N-Dimethylglycine in biological matrices like plasma. This is particularly relevant in clinical research, where N,N-Dimethylglycine levels can be indicative of certain metabolic states.

Caption: Workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol: Quantification of N,N-Dimethylglycine in Human Plasma

Materials and Reagents:

-

Human plasma (K2EDTA as anticoagulant)

-

N,N-Dimethylglycine (analyte standard)

-

N,N-Dimethyl-d6-glycine hydrochloride (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Instrumentation:

-

Liquid chromatograph (e.g., Agilent 1290 Infinity II)

-

Tandem mass spectrometer (e.g., Sciex 6500+ QTRAP)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

Procedure:

-

Preparation of Standard and Internal Standard Solutions:

-

Prepare a stock solution of N,N-Dimethylglycine (1 mg/mL) in deionized water.

-

Prepare a stock solution of N,N-Dimethyl-d6-glycine hydrochloride (1 mg/mL) in deionized water.

-

From the analyte stock solution, prepare a series of calibration standards by serial dilution in a surrogate matrix (e.g., charcoal-stripped plasma or a proteinaceous solution) to cover the expected physiological concentration range.

-

Prepare a working internal standard solution by diluting the N,N-Dimethyl-d6-glycine hydrochloride stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

-

-

Sample Preparation:

-

To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution.

-

Vortex briefly.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical HILIC gradient would start at a high percentage of organic solvent (e.g., 95% B) and gradually decrease to elute the polar analytes.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method minimizes interferences.

-

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N,N-Dimethylglycine | 104.1 | 58.1 | 15 |

| N,N-Dimethyl-d6-glycine | 110.1 | 64.1 | 15 |

-

Data Analysis and Quantification:

-

Integrate the peak areas of the MRM transitions for both N,N-Dimethylglycine and N,N-Dimethyl-d6-glycine.

-

Calculate the peak area ratio (analyte/internal standard) for each sample and standard.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

-

Determine the concentration of N,N-Dimethylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

Any bioanalytical method used in drug development or clinical diagnostics must be rigorously validated to ensure its reliability. The validation process, guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA), assesses several key parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Calibration Curve and Linearity: The relationship between the instrument response and the concentration of the analyte over the intended analytical range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

The use of N,N-Dimethyl-d6-glycine hydrochloride as an internal standard is instrumental in meeting the stringent requirements for these validation parameters.

Conclusion: An Indispensable Tool for Modern Bioanalysis

N,N-Dimethyl-d6-glycine hydrochloride represents a cornerstone in the field of quantitative mass spectrometry. Its chemical and physical properties make it an ideal internal standard for the accurate and precise measurement of its endogenous counterpart and potentially other structurally similar analytes. By understanding its nomenclature, synthesis, and the principles of its application, researchers and drug development professionals can leverage this powerful tool to generate high-quality, reliable data, ultimately advancing scientific knowledge and contributing to the development of safer and more effective medicines.

References

-

PubChem. (n.d.). N,N-Dimethylglycine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Credence Research. (2024). N, N-Dimethyl-D6-Glycine Hydrochloride Market Size and Share 2032. Retrieved from [Link]

-

Chromatography Forum. (2006). N,N-Dimethylglycine analysis. Retrieved from [Link]

- Jiang, X., Kistik, O., Qian, Y., & Porter, F. D. (2011). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of lipid research, 52(7), 1435–1445.

- Prien, J. M., Lih, T. S., & Pope, M. E. (2012). Applications of Multiple Reaction Monitoring to Clinical Glycomics. Methods in molecular biology (Clifton, N.J.), 808, 195–206.

- Anderson, N. L., Anderson, N. G., Haines, L. R., Hardie, D. B., Olafson, R. W., & Pearson, T. W. (2004). Mass spectrometric quantitation of peptides and proteins using stable isotope standards and capture by anti-peptide antibodies. Journal of proteomics, 3(2), 235–244.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., Spiegelman, C. H., Zimmerman, L. J., Ham, A. J., Keshishian, H., Hall, S. C., Allen, S., Fortin, T., & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma.

-

Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

- Sanda, M., & Goldman, R. (2015). Hydrophilic interaction liquid chromatography in the separation of glycopeptides and their isomers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 990, 126–132.

- Murray, A., & Williams, D. L. (1958). Synthesis of Organic Deuterium Compounds: Part VI. Formaldehyde-d2 and Formaldehyde-d.

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

- Rounova, O., Demin, P., Korotkov, M., Malkova, V., & Ustinnikova, O. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins.

-

PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

- Bhattacharyya, S. (2000). A High Throughput Synthesis of N,N-Dimethyl Tertiary Amines. Combinatorial chemistry & high throughput screening, 3(2), 117–124.

- Pichon, C., O'Connor, D., & Van der Rest, G. (2017). Optimization by infusion of multiple reaction monitoring transitions for sensitive quantification of peptides by liquid chromatography/mass spectrometry. Rapid communications in mass spectrometry : RCM, 31(10), 837–846.

- Shigemasa, Y., Matsuda, Y., & Nakashima, R. (1976). Formose Reactions. XXXI. Synthesis of Dl2-C-Hydroxymethyl-3-Pentulose from Formaldehyde in N,N-Dimethylformamide-Water Mixed Solvent (I). Bulletin of the Chemical Society of Japan, 49(1), 261-264.

- Furukawa, Y., Kakegawa, T., & Nakazawa, H. (2017). Impact-induced amino acid formation on Hadean Earth and Noachian Mars. Scientific reports, 7(1), 1341.

- Todorova, M., Tchekalarova, J., & Kortenska, V. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Molecules (Basel, Switzerland), 27(17), 5621.

- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2

Methodological & Application

Application Note: Quantitative Analysis of N,N-Dimethylglycine in Human Plasma using N,N-Dimethyl-d6-glycine hydrochloride as an LC-MS Internal Standard

Introduction: The Imperative for Precision in Bioanalysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as a cornerstone of modern bioanalytical science, offering unparalleled sensitivity and selectivity for quantifying small molecules in complex biological matrices. However, the accuracy of LC-MS quantification is susceptible to variations introduced during sample preparation, chromatography, and ionization. To counteract these variables, the use of an internal standard (IS) is not just recommended, but essential for robust and reliable data.

The gold standard in LC-MS is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) in a technique known as Stable Isotope Dilution (SID).[1][2] A SIL-IS is an analogue of the target analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H or D, ¹³C, ¹⁵N). Because it is chemically identical to the analyte, a SIL-IS co-elutes chromatographically and experiences nearly identical ionization efficiency and matrix effects.[3] However, it is differentiated by its higher mass, allowing the mass spectrometer to monitor both the analyte and the IS simultaneously. This ensures that any loss of analyte during the experimental workflow is mirrored by a proportional loss of the IS, keeping their ratio constant and enabling highly accurate quantification.[3][4][5]

This application note provides a comprehensive guide to the use of N,N-Dimethyl-d6-glycine hydrochloride as a SIL-IS for the precise quantification of its endogenous analogue, N,N-Dimethylglycine (DMG), in human plasma.

N,N-Dimethylglycine (DMG): A Metabolite of Clinical Interest

N,N-Dimethylglycine is a naturally occurring amino acid derivative formed during the metabolism of choline.[6] It plays a role as a methyl donor and is involved in the homocysteine metabolic pathway.[6][7][8] Due to its metabolic significance, DMG has been investigated as a potential biomarker for various conditions, including congenital heart disease and cardiovascular risk.[6][9] It is also used as a nutritional supplement to support physical performance.[10] Accurate measurement of endogenous DMG levels is therefore critical for both clinical research and diagnostic development.

The Ideal Internal Standard: N,N-Dimethyl-d6-glycine hydrochloride

N,N-Dimethyl-d6-glycine hydrochloride is the deuterium-labeled form of DMG hydrochloride.[11] Its properties make it an exemplary SIL-IS for DMG quantification.

Key Physicochemical Properties

| Property | N,N-Dimethylglycine (Analyte) | N,N-Dimethyl-d6-glycine HCl (Internal Standard) | Rationale for Use |

| Chemical Formula | C₄H₉NO₂ | C₄H₄D₆ClNO₂ | Identical core structure ensures co-elution and similar chemical behavior. |

| Molecular Weight | 103.12 g/mol | 145.62 g/mol (as HCl salt) | Mass difference allows for distinct detection by MS. |

| Mass Shift | M | M+6 | The +6 Dalton mass shift from the six deuterium atoms provides a clear separation from the analyte's mass spectrum, preventing isotopic crosstalk. |

| Isotopic Purity | N/A | Typically >98 atom % D[12] | High isotopic purity is crucial to prevent the IS from contributing to the analyte's signal. |

| Solubility | Soluble in water | Soluble in water | Ensures compatibility with biological matrices and mobile phases. |

The choice of a deuterated standard with six deuterium atoms ((CD₃)₂) provides a significant mass shift, which is ideal for minimizing potential interference from the natural isotopic abundance of the analyte.

Principle of Stable Isotope Dilution (SID) for DMG Quantification

The SID method relies on adding a known quantity of N,N-Dimethyl-d6-glycine (the "spike") to a plasma sample containing an unknown quantity of endogenous DMG.[4] The sample then undergoes preparation (e.g., protein precipitation), chromatography, and MS analysis. The mass spectrometer measures the peak area ratio of the analyte to the SIL-IS. Because both compounds behave identically during the workflow, this ratio remains constant regardless of sample loss. The unknown concentration of DMG is then calculated from a calibration curve prepared with known analyte concentrations and a fixed IS concentration.

Caption: Sample preparation and analysis workflow.

Method Validation and Performance

A bioanalytical method must be validated to ensure its reliability. [13][14]Key validation parameters should be assessed according to regulatory guidelines, such as those from the FDA. [15][16][17]

-

Selectivity: Assessed by analyzing at least six different blank plasma lots to check for interferences at the retention time of DMG and DMG-d6. [13]* Calibration Curve: A calibration curve should be prepared with a blank and at least six non-zero calibrators. A linear regression with 1/x² weighting is often appropriate.

-

Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=5) over several days. Acceptance criteria are typically ±15% deviation from nominal (±20% at the LLOQ) with a precision (%CV) of ≤15% (≤20% at the LLOQ).

-

Recovery: While not critical for SID methods (as the IS corrects for losses), it can be evaluated to understand method efficiency.

-

Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma from different sources to the response in a neat solution. The SIL-IS should effectively compensate for any observed ion suppression or enhancement.

-

Stability: The stability of DMG in plasma must be assessed under various conditions: freeze-thaw cycles, short-term benchtop stability, and long-term storage at -80°C.

Conclusion

The use of N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled internal standard provides the highest level of accuracy and robustness for the quantification of N,N-Dimethylglycine in complex biological matrices like human plasma. The stable isotope dilution methodology effectively corrects for variations in sample preparation and matrix-induced ionization effects, which is indispensable for applications in clinical research, metabolomics, and drug development. The protocol described herein offers a validated, high-throughput approach that ensures data integrity and confidence in analytical outcomes.

References

-

Xie, B., et al. (2025). Identification of serum N,N-dimethylglycine as a potential biomarker for prenatal diagnosis of congenital heart disease using 1HNMR and UPLC-MS/MS metabonomics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Lv, S., et al. (2021). Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets. Biomedical and Environmental Sciences. Retrieved from [Link]

-

Chromatography Forum. (2006). N,N-Dimethylglycine analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS multiple-reaction monitoring chromatograms of human plasma. Retrieved from [Link]

-

MDPI. (2022). N,N-Dimethylglycine Sodium Salt Exerts Marked Anti-Inflammatory Effects in Various Dermatitis Models. International Journal of Molecular Sciences. Retrieved from [Link]

-

Bevital. (2003). Determination of Choline, Betaine, and Dimethylglycine in Plasma by a High-Throughput Method Based on Normal-Phase Chromatography–Tandem Mass Spectrometry. Clinical Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

Jiang, X., et al. (2016). A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. Journal of Lipid Research. Retrieved from [Link]

-

International Atomic Energy Agency. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]

-

LCGC International. (2002). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Dimethylglycine (Compound). Retrieved from [Link]

-

Bevital AS. (n.d.). Dimethylglycine (DMG). Retrieved from [Link]

-

PubMed Central. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Retrieved from [Link]

-

KCAS. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

-

ResearchGate. (2023). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved from [Link]

-

YouTube. (2025). What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

-

Dr. Imre Blank's Homepage. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH. Retrieved from [Link]

-

U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

-

Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. imreblank.ch [imreblank.ch]

- 3. m.youtube.com [m.youtube.com]

- 4. repository.up.ac.za [repository.up.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylglycine (DMG) - BEVITAL AS [bevital.no]

- 7. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of serum N,N-dimethylglycine as a potential biomarker for prenatal diagnosis of congenital heart disease using 1HNMR and UPLC-MS/MS metabonomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. labsolu.ca [labsolu.ca]

- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 14. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 15. labs.iqvia.com [labs.iqvia.com]

- 16. hhs.gov [hhs.gov]

- 17. youtube.com [youtube.com]

Application Note: High-Precision Quantification of Small Molecule Therapeutics Using Isotope Dilution Mass Spectrometry with N,N-Dimethyl-d6-glycine Hydrochloride

Introduction: The Imperative for Precision in Bioanalysis

In the landscape of drug development and clinical research, the accurate quantification of small molecule therapeutics in biological matrices is paramount. The efficacy, safety, and pharmacokinetic profiles of drug candidates are underpinned by the reliability of bioanalytical data. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for quantitative analysis, offering unparalleled accuracy and precision.[1][2] This application note provides a comprehensive guide to the principles and practice of IDMS for the quantification of a hypothetical small molecule analyte, "Drug X," in human plasma, utilizing N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled (SIL) internal standard.

The core principle of IDMS involves the addition of a known quantity of an isotopically enriched version of the analyte (the internal standard) to a sample.[1][3] This "isotope dilution" allows for the correction of variability in sample preparation and instrument response, as the SIL internal standard behaves nearly identically to the analyte of interest throughout the analytical process.[4][5] N,N-Dimethyl-d6-glycine hydrochloride, a deuterated analog of N,N-Dimethylglycine, serves as an excellent internal standard for a variety of analytes, particularly those with similar functional groups or chromatographic behavior.[6][7] Its use mitigates matrix effects and ensures robust and reliable quantification, a critical aspect of regulated bioanalysis.[8]

This document is structured to provide both the theoretical underpinnings and a practical, step-by-step protocol for implementing an IDMS-based LC-MS/MS assay. We will delve into the rationale behind experimental choices, from sample preparation to data analysis, to empower researchers to develop and validate their own high-fidelity bioanalytical methods.

Part 1: Foundational Principles of Isotope Dilution Mass Spectrometry

At its heart, IDMS is a method of comparison. By introducing a known amount of an isotopically distinct form of the analyte, we create a new isotopic ratio in the sample. This altered ratio, when measured by a mass spectrometer, allows for the precise calculation of the original analyte concentration.

The success of this technique hinges on the selection of an appropriate internal standard. An ideal SIL internal standard should:

-

Be chemically identical to the analyte to ensure co-elution and similar ionization efficiency.

-

Have a sufficient mass difference (typically ≥ 3 Da) to prevent isotopic crosstalk.[4]

-

Be of high isotopic purity to minimize contributions to the analyte signal.

-

Be added to the sample as early as possible in the workflow to account for analyte losses during sample processing.

N,N-Dimethyl-d6-glycine hydrochloride, with its six deuterium atoms, provides a clear mass shift from its unlabeled counterpart, making it an ideal internal standard for analytes amenable to similar extraction and chromatographic conditions.

Caption: Principle of Isotope Dilution Mass Spectrometry Workflow.

Part 2: Materials and Reagents

This section details the necessary equipment and reagents for the quantification of "Drug X" using N,N-Dimethyl-d6-glycine hydrochloride as an internal standard.

| Category | Item | Supplier & Catalog Number (Example) |

| Instrumentation | High-Performance Liquid Chromatography (HPLC) System | Agilent 1290 Infinity II or equivalent |

| Triple Quadrupole Mass Spectrometer | Sciex 7500 or equivalent | |

| Chemicals & Reagents | "Drug X" Analytical Standard (>99% purity) | In-house synthesis or commercial supplier |

| N,N-Dimethyl-d6-glycine hydrochloride | LGC Standards or equivalent[9] | |

| Acetonitrile (LC-MS Grade) | Fisher Scientific, A955 | |

| Methanol (LC-MS Grade) | Fisher Scientific, A456 | |

| Formic Acid (LC-MS Grade) | Thermo Scientific, 85178 | |

| Water (LC-MS Grade) | Millipore Milli-Q or equivalent | |

| Human Plasma (K2EDTA) | BioIVT or equivalent | |

| Consumables | C18 HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) | Waters Acquity BEH C18 or equivalent |

| 1.5 mL Microcentrifuge Tubes | Eppendorf, 022363204 | |

| 96-well Collection Plates | Waters, 186002481 | |

| Syringe Filters (0.22 µm) | Millipore, SLGV004SL |

Part 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for the quantification of "Drug X" in human plasma.

Preparation of Stock and Working Solutions

Rationale: Accurate preparation of stock and working solutions is fundamental to the entire quantitative assay. Serial dilutions from a concentrated stock minimize weighing errors and allow for the creation of a wide calibration range.

-

"Drug X" Primary Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of "Drug X" analytical standard.

-

Dissolve in 10 mL of methanol in a 10 mL volumetric flask.

-

Vortex to ensure complete dissolution. This is your "Drug X" Stock A .

-

-

N,N-Dimethyl-d6-glycine hydrochloride (IS) Stock Solution (1 mg/mL):

-

Accurately weigh 10 mg of N,N-Dimethyl-d6-glycine hydrochloride.

-

Dissolve in 10 mL of methanol in a 10 mL volumetric flask.

-

Vortex to ensure complete dissolution. This is your IS Stock .

-

-

"Drug X" Working Solutions for Calibration Curve:

-

Perform serial dilutions of "Drug X" Stock A with 50:50 acetonitrile:water to prepare a series of working solutions. These will be used to spike into blank plasma to create the calibration curve.

-

-

IS Working Solution (100 ng/mL):

-

Dilute the IS Stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.

-

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the LC-MS/MS analysis. The use of acetonitrile containing the internal standard ensures that the IS is added early in the process.

-

Prepare Calibration Standards and Quality Control (QC) Samples:

-

In 1.5 mL microcentrifuge tubes, spike appropriate volumes of the "Drug X" working solutions into blank human plasma to achieve the desired calibration curve concentrations (e.g., 1-1000 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Extraction:

-

To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the IS Working Solution (100 ng/mL in acetonitrile).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a 96-well collection plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds to ensure complete dissolution of the analytes.

-

Caption: Sample Preparation Workflow using Protein Precipitation.

LC-MS/MS Method Parameters

Rationale: The chromatographic method is designed to separate the analyte and internal standard from endogenous matrix components to minimize ion suppression. The mass spectrometry parameters are optimized to ensure sensitive and specific detection.

| Parameter | Condition |

| LC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | "Drug X": [M+H]+ → Product Ion (To be determined empirically) |

| N,N-Dimethyl-d6-glycine: [M+H]+ → Product Ion (To be determined empirically) | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

| Ion Source Temp. | 550°C |

Method Development Insights: The initial gradient and column choice are standard starting points for small molecule analysis.[10] Optimization of the gradient may be necessary to achieve optimal peak shape and separation from matrix interferences. MRM transitions and collision energies must be empirically determined by infusing the analyte and internal standard solutions directly into the mass spectrometer.

Part 4: Data Analysis and Calculations

Rationale: The quantification of the analyte is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the known concentrations of the calibration standards.

-

Integration: Integrate the chromatographic peaks for the analyte and internal standard using the instrument's data processing software.

-

Calibration Curve Construction:

-

Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.

-

Plot the peak area ratio (y-axis) versus the nominal concentration of the analyte (x-axis).

-

Perform a linear regression with a 1/x² weighting. The resulting equation (y = mx + c) and correlation coefficient (r²) will be used for quantification.

-

-

Quantification of Unknowns:

-

Calculate the peak area ratio for each unknown sample.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

-

Concentration_Analyte = (Peak_Area_Ratio - y-intercept) / slope

Part 5: Method Validation and Trustworthiness

A self-validating system is one where the experimental design inherently includes checks and balances to ensure the reliability of the data. In this protocol, the use of an SIL internal standard is the primary self-validating mechanism. Additionally, adherence to regulatory guidelines for bioanalytical method validation is crucial for ensuring the trustworthiness of the results.[11][12]

Key validation parameters to assess, based on FDA guidance, include:[13][14][15]

-

Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations on different days. Typically, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%.

-

Calibration Curve: The linearity and range of the assay are defined by the calibration curve.

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution. The IS should track and correct for any matrix-induced ion suppression or enhancement.

-

Stability: Analyte stability in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

Conclusion

The protocol detailed in this application note provides a robust framework for the accurate and precise quantification of small molecule therapeutics in biological matrices using Isotope Dilution Mass Spectrometry. The use of N,N-Dimethyl-d6-glycine hydrochloride as a stable isotope-labeled internal standard is a key element in achieving high-quality, reliable data that can confidently support drug development programs. By understanding the principles behind the methodology and adhering to rigorous validation standards, researchers can ensure the scientific integrity of their bioanalytical results.

References

- Vertex AI Search. (2016). Application of LCMS in small-molecule drug development.

- OSTI. (2017). Guideline on Isotope Dilution Mass Spectrometry.

- Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Dr. Imre Blank's Homepage.

- MedchemExpress.com. N,N-Dimethylglycine-d6 hydrochloride Related Antibodies.

- PMC - NIH. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.

- The Royal Society of Chemistry. (2013). Isotope Dilution Mass Spectrometry. Books Gateway.

- LGC Standards. N,N-Dimethyl-d6-glycine Hydrochloride.

- ResearchGate. (2017). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues.

- Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson.

- ResearchGate. (2025). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification.

- N/A. Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry.

- Cambridge Isotope Laboratories. MS/MS Screening Standards and Mixes.

- PMC - PubMed Central. Stable-isotope dilution LC–MS for quantitative biomarker analysis.

- YouTube. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10.

- HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance.

- MedChemExpress. NSC 16590-d6 (α,α-Dimethylglycine-d6) | Stable Isotope.

- Wikipedia. Isotope dilution.

- YouTube. (2025). What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone.

- Wako Pure Chemical Corporation. Amino Acids Analysis (Analytical Standards and Standard Solutions).

- N/A.

- Thermo Fisher Scientific. A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.

- N/A. (n.d.).

- N/A.

- LCGC International. Validation of Bioanalytical Methods Highlights of FDA's Guidance.

- YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.

Sources

- 1. Isotope dilution - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. osti.gov [osti.gov]

- 4. imreblank.ch [imreblank.ch]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. N,N-Dimethyl-d6-glycine Hydrochloride | LGC Standards [lgcstandards.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. hhs.gov [hhs.gov]

- 14. labs.iqvia.com [labs.iqvia.com]

- 15. youtube.com [youtube.com]

Application Notes and Protocols for N,N-Dimethyl-d6-glycine hydrochloride in Pharmacokinetic Studies

Introduction: The Critical Role of Internal Standards in Pharmacokinetics

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is paramount. These studies inform dosing regimens, safety margins, and the overall therapeutic efficacy of a new chemical entity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[1] However, the inherent complexity of biological samples (e.g., plasma, urine, tissue homogenates) can introduce significant variability during sample preparation and analysis.[2] To ensure the accuracy and precision of quantitative data, a reliable internal standard (IS) is indispensable.[1]